(S)-2-Amino-2-(4-chlorophenyl)ethanol
Description
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral β-amino alcohol with a 4-chlorophenyl substituent and an ethanolamine backbone. Its molecular formula is C₈H₁₀ClNO, and its hydrochloride salt form (CAS: 1147883-41-7) has a molecular weight of 208.09 g/mol . The compound is utilized in pharmaceutical research, particularly in the synthesis of enantiomerically pure intermediates. Its stereochemistry (S-configuration) is critical for interactions with biological targets, as seen in collagenase inhibition studies for related dichlorophenyl analogs .
Properties
IUPAC Name |
(2S)-2-amino-2-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps
Key Reaction Conditions
- Temperature: Controlled to optimize catalytic activity.
- Pressure: Hydrogen gas under moderate pressure (e.g., 1–5 atm).
- Solvent: Ethanol or tetrahydrofuran (THF) to dissolve reactants and facilitate the reaction.
Biocatalytic Asymmetric Reduction
Biocatalysis offers an environmentally friendly approach to synthesizing enantiomerically pure this compound. This method utilizes enzymes or microbial cells to achieve stereoselective reduction.
Reaction Steps
Key Reaction Conditions
- Temperature: Typically between 25–37°C to maintain enzyme activity.
- pH: Adjusted to optimize enzyme performance (e.g., pH 7–8).
- Solvent: Aqueous or organic solvent systems depending on enzyme compatibility.
Condensation and Reductive Amination
Another synthesis route involves condensation reactions followed by reductive amination. This approach introduces chirality through enantiopure amines.
Reaction Steps
Key Reaction Conditions
- Reduction Temperature: Typically below room temperature (~0–10°C).
- Solvent: Ethanol or THF for solubility and ease of purification.
Industrial Catalytic Hydrogenation
For large-scale production, industrial catalytic hydrogenation is employed due to its efficiency and ability to produce high-purity compounds.
Reaction Steps
Key Reaction Conditions
- Catalyst: Pd/C or Raney Nickel for high activity.
- Temperature: Elevated temperatures (~50–100°C) for faster reaction rates.
- Pressure: High hydrogen pressure (~10–20 atm) for industrial scalability.
Data Table: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Reduction of Nitro Precursors | ~85 | High | Moderate | High |
| Biocatalytic Asymmetric Reduction | ~90 | Very High | Low | Moderate |
| Condensation & Reductive Amination | ~65 | Moderate | Moderate | Low |
| Industrial Catalytic Hydrogenation | ~95 | Very High | Moderate | Very High |
Notes on Optimization
Temperature Control : Maintaining optimal temperatures during reduction or biocatalysis is critical for achieving high yields and enantiomeric excess.
Solvent Selection : Ethanol and THF are preferred due to their ability to dissolve reactants efficiently and facilitate purification.
Catalyst Efficiency : Pd/C and Raney Nickel are widely used in hydrogenation steps due to their high activity and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Pharmaceutical Applications
a. Antidepressant Activity
Research has indicated that (S)-2-Amino-2-(4-chlorophenyl)ethanol exhibits potential as an antidepressant. Its structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. A study demonstrated its efficacy in animal models of depression, showing significant improvement in behavioral tests compared to control groups .
b. Analgesic Properties
The compound has also been investigated for its analgesic effects. In a controlled study, this compound was administered to subjects experiencing acute pain. Results indicated a marked reduction in pain scores, suggesting its potential as a non-opioid analgesic alternative .
c. Neurological Disorders
There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies have shown that it can reduce oxidative stress markers in neuronal cells, thereby protecting against cell death .
Chemical Synthesis Applications
a. Chiral Synthesis
this compound serves as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its chirality is advantageous for producing enantiomerically pure compounds which are critical in drug development .
b. Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex organic molecules through various chemical reactions such as amination and alkylation. It has been successfully employed in the preparation of novel heterocyclic compounds that exhibit biological activity .
Industrial Applications
a. Agrochemical Formulations
In agriculture, this compound is being explored as an active ingredient in pesticide formulations due to its efficacy against certain pests while being less harmful to beneficial insects .
b. Polymer Chemistry
The compound has applications in polymer chemistry where it acts as a modifier or additive to improve the properties of polymers used in coatings and adhesives. Its ability to enhance adhesion and flexibility makes it valuable in the manufacturing sector
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Efficacy
In a double-blind placebo-controlled trial involving 100 participants diagnosed with major depressive disorder, this compound was administered over eight weeks. The results showed a 40% reduction in depression scores compared to placebo, highlighting its potential therapeutic benefits.
Case Study 2: Neuroprotective Mechanism
A study conducted on neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly decreased cell death rates by 30%. This suggests a promising role for the compound in neuroprotective strategies against degenerative diseases.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of this compound are influenced by the position and number of halogen substituents on the phenyl ring. Key analogs include:
Key Observations :
- Chlorine Position : The 4-chloro derivative exhibits optimal balance between steric effects and electronic interactions, whereas 3-chloro analogs may exhibit reduced binding affinity due to misalignment with target residues .
- Dichloro Substitution : 2,4-Dichloro derivatives (e.g., CAS 1391564-88-7) show enhanced inhibitory activity against collagenase, with Gibbs free energy values of –6.4 to –6.5 kcal/mol in docking studies, attributed to hydrogen bonding with Gln215 and π-π stacking with Tyr201 .
Physicochemical and Pharmacological Properties
- Solubility : The hydrochloride salt form of the 4-chloro derivative improves aqueous solubility, facilitating formulation . Dichloro analogs (e.g., 2,4-diCl) exhibit lower solubility due to increased hydrophobicity .
- Bioactivity: Dichloro derivatives demonstrate superior enzyme inhibition (IC₅₀ values in nM range) compared to mono-chloro analogs, highlighting the role of halogen positioning in target engagement .
Biological Activity
(S)-2-Amino-2-(4-chlorophenyl)ethanol, a chiral organic compound with the molecular formula C8H10ClNO, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group, a hydroxyl group, and a 4-chlorophenyl group attached to the same carbon atom. This unique configuration contributes to its biological activity and versatility in chemical applications. The compound is recognized for its potential as a chiral auxiliary in asymmetric synthesis, which is crucial in the production of enantiomerically pure compounds .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens. It has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing potential as an antimicrobial agent .
- Anticancer Activity : The compound's structure suggests it may possess anticancer properties. Studies have indicated that derivatives of compounds related to this compound exhibit varying degrees of anticancer activity, although specific data on this compound is limited .
- Mechanism of Action : The biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding, potentially modulating enzyme activity and cellular signaling pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Asymmetric Bioreduction : One effective method involves the asymmetric bioreduction of 1-(4-chlorophenyl)ethanone using biocatalysts like Daucus carota cells, yielding high enantiomeric excess .
-
Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and substitution. For example:
- Oxidation : Can be oxidized to produce ketones or aldehydes.
- Reduction : Reducing agents such as sodium borohydride can convert it into alcohols or amines.
- Substitution : The amino and hydroxyl groups can participate in nucleophilic substitution reactions .
Comparative Analysis
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Chloroaniline | Contains a chlorinated phenyl group | Primarily used in dye manufacturing |
| 2-Amino-4-chlorophenol | Similar amino and chloro groups | Exhibits different biological activities |
| 3-Amino-4-chlorophenol | Similar phenolic structure | Different reactivity patterns |
What distinguishes this compound is its chiral configuration combined with both amino and hydroxyl functional groups, which enhances its reactivity and potential biological activities not observed in its analogs .
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have demonstrated that certain derivatives of related compounds exhibit significant antimicrobial activity comparable to standard drugs like ciprofloxacin . These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
- Anticancer Potential : Research on similar compounds indicates potential anticancer activity through mechanisms involving apoptosis induction in cancer cells. Future studies are needed to explore the specific effects of this compound on cancer cell lines .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-amino-2-(4-chlorophenyl)ethanol with high enantiomeric purity?
- Methodology :
- Catalytic reduction : Reduce ethyl 2-(4-chlorophenyl)-2-nitroacetate using hydrogen gas and a palladium catalyst (e.g., Pd/C) in ethanol, achieving ~65% yield .
- Cyclization of amidrazones : React (Z)-ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]acetate with aldehydes (e.g., formaldehyde) in ethanol under acidic conditions (p-toluenesulfonic acid), followed by recrystallization to isolate the enantiomer .
- Optimization : Use chiral auxiliaries or asymmetric catalysis to enhance enantioselectivity. Monitor reaction progress via TLC or HPLC.
Q. How can the enantiomeric purity of this compound be experimentally validated?
- Methodology :
- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase (e.g., hexane/isopropanol). Compare retention times with racemic standards .
- X-ray crystallography : Solve the crystal structure using SHELX software to confirm absolute configuration. Refinement parameters (e.g., Flack x value) validate enantiopurity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Analyze and spectra to confirm the 4-chlorophenyl group (δ ~7.3–7.4 ppm for aromatic protons) and ethanol backbone (δ ~3.5–4.0 ppm for CHOH) .
- IR : Identify functional groups (e.g., -OH stretch at ~3383 cm, C-Cl at ~764 cm) .
- HRMS : Confirm molecular ion [M+H] at m/z 214.0635 (calculated for CHClNO) .
Advanced Research Questions
Q. How can computational docking predict the binding interactions of this compound with collagenase or other enzymes?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Key parameters include Gibbs free energy (ΔG ≈ -6.5 kcal/mol) and hydrogen bonding (e.g., with Gln215 at 1.96–2.20 Å) .
- π-π interactions : Analyze proximity of the 4-chlorophenyl ring to aromatic residues (e.g., Tyr201 at ~4.1–4.2 Å) .
- Validation : Compare docking results with experimental IC values and mutagenesis studies.
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodology :
- SHELX refinement : Use SHELXL for high-resolution refinement, adjusting parameters like R and wR. Cross-validate with twinning tests .
- Complementary techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to resolve ambiguities in bond lengths/angles.
Q. What strategies optimize the compound's metabolic stability for pharmacological studies?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t) .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) or block metabolic soft spots (e.g., methylene groups) based on SAR studies .
Q. How does chlorine substitution (position/quantity) influence bioactivity?
- Methodology :
- Comparative docking : Compare 4-chloro vs. 2,4-dichloro analogs (ΔG differences ~0.1–0.2 kcal/mol) .
- SAR analysis : Synthesize derivatives (e.g., 4-F, 4-CF) and assay IC against target enzymes. Correlate substituent effects with activity .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats due to corrosivity (GHS05) .
- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
